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molecular formula C8H14N2OS B8351933 2-(N,N-Diethylamino)-4-(hydroxymethyl)thiazole CAS No. 126534-23-4

2-(N,N-Diethylamino)-4-(hydroxymethyl)thiazole

Cat. No. B8351933
M. Wt: 186.28 g/mol
InChI Key: OVPQVCQZVHHJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

The reaction described in Preparation 15 was then repeated, but using 1.9 g of the above ester, 0.31 g of lithium aluminum hydride, and 40 ml of tetrahydrofuran, giving 2-diethylaminothiazol-4-ylmethanol as colorless prisms.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[S:5][CH:6]=[C:7]([C:9](OCC)=[O:10])[N:8]=1)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:14]([N:3]([CH2:1][CH3:2])[C:4]1[S:5][CH:6]=[C:7]([CH2:9][OH:10])[N:8]=1)[CH3:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)N(C=1SC=C(N1)C(=O)OCC)CC
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1SC=C(N1)CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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